Etiocholanolone acetate

Description

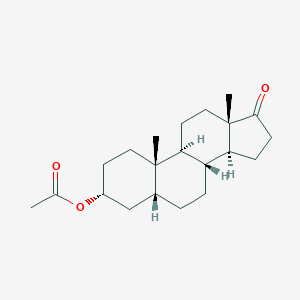

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCINQSOYQUNKB-YHKBIIBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313916 | |

| Record name | Etiocholanolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-78-6 | |

| Record name | Etiocholanolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Etiocholanolone

Endogenous Formation from Precursor Steroids

Etiocholanolone (B196237) is not synthesized directly but is a downstream product of the metabolism of androgens, primarily testosterone (B1683101) and androstenedione (B190577).

The primary route to etiocholanolone formation is through the metabolism of testosterone. This process is initiated by the irreversible reduction of the double bond between the fourth and fifth carbon atoms of the steroid nucleus. Specifically, the 5β-reduction pathway leads to the formation of 5β-dihydrotestosterone (5β-DHT), an inactive androgen metabolite. nih.gov This initial step is a critical determinant for the formation of etiocholanolone.

Following the 5β-reduction, subsequent enzymatic modifications occur. The 3-keto group is reduced, and the 17β-hydroxyl group is oxidized, ultimately yielding etiocholanolone.

Androstenedione, another key androgen, also serves as a precursor to etiocholanolone. The conversion of androstenedione to etiocholanolone involves a series of enzymatic reactions. The initial step is the reduction of the A ring by 5β-reductase to form 5β-androstanedione (also known as etiocholanedione). nih.gov Subsequently, the 3-keto group of 5β-androstanedione is reduced by 3α-hydroxysteroid dehydrogenase to yield etiocholanolone. Additionally, androstenedione can be converted to testosterone, which then enters the 5β-reduction pathway as described above. nih.gov

Enzymatic Transformations Involved in Biosynthesis

The biosynthesis of etiocholanolone is dependent on the activity of specific enzymes that catalyze the necessary steroid transformations.

The enzyme steroid 5β-reductase (aldo-keto reductase 1D1, AKR1D1) plays a pivotal role in the formation of etiocholanolone. nih.gov This enzyme is primarily located in the liver and is responsible for the stereospecific reduction of the Δ4-double bond of C19 steroids, leading to the formation of a 5β-configuration. This 5β-configuration is the defining structural feature of etiocholanolone and its precursors. Unlike its counterpart, 5α-reductase, which produces more potent androgens, 5β-reductase activity leads to the formation of inactive metabolites. nih.gov

There is primarily one known isoenzyme of 5β-reductase, AKR1D1. This enzyme is crucial not only for androgen metabolism but also for bile acid biosynthesis.

Following the initial 5β-reduction, hydroxysteroid dehydrogenases (HSDs) are essential for the subsequent steps in etiocholanolone biosynthesis.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are responsible for the interconversion of ketones and hydroxyl groups at the 17th position of the steroid nucleus. In the context of etiocholanolone biosynthesis from testosterone, a 17β-HSD enzyme oxidizes the 17β-hydroxyl group of 5β-dihydrotestosterone to a ketone. There are several isoenzymes of 17β-HSD with varying tissue distribution and substrate specificities. nih.gov For instance, types 3 and 5 17β-HSD catalyze the formation of testosterone from androstenedione. nih.gov

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme belongs to the aldo-keto reductase superfamily and is responsible for the reduction of the 3-keto group of 5β-androstanedione to a 3α-hydroxyl group, a crucial step in the formation of etiocholanolone. frontiersin.org Specifically, enzymes like AKR1C4 can catalyze this conversion.

De Novo Synthesis from Cholesterol and Acetate (B1210297) Precursors

While etiocholanolone is a metabolite of androgens, the ultimate precursor for all steroid hormones, including androgens, is cholesterol. The de novo synthesis of cholesterol begins with the simple two-carbon molecule, acetate, in the form of acetyl-CoA. nih.govlibretexts.org

The biosynthesis of cholesterol is a complex, multi-step process that occurs in the cytoplasm and endoplasmic reticulum of cells. libretexts.org Key stages in this pathway include:

The condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

The reduction of HMG-CoA to mevalonate, a rate-limiting step catalyzed by HMG-CoA reductase. libretexts.org

The conversion of mevalonate into isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which are five-carbon isoprenoid units.

The sequential condensation of these isoprenoid units to form geranyl pyrophosphate, farnesyl pyrophosphate, and finally squalene.

The cyclization of squalene to form lanosterol, the first sterol intermediate. libretexts.org

A series of further enzymatic modifications that convert lanosterol into cholesterol. nih.gov

Once synthesized, cholesterol is the starting point for steroidogenesis. The conversion of cholesterol to pregnenolone by the enzyme P450scc (CYP11A1) is the rate-limiting step in steroid hormone production. slideshare.net Pregnenolone then serves as the common precursor for the synthesis of all other steroid hormones, including the androgens androstenedione and testosterone, which are the direct precursors for etiocholanolone. nih.gov

Interactive Data Table: Key Enzymes in Etiocholanolone Biosynthesis

| Enzyme | Precursor | Product | Pathway Step |

| 5β-Reductase (AKR1D1) | Testosterone | 5β-Dihydrotestosterone | Initial 5β-reduction |

| 5β-Reductase (AKR1D1) | Androstenedione | 5β-Androstanedione | Initial 5β-reduction |

| 17β-HSD | 5β-Dihydrotestosterone | 5β-Androstanedione | Oxidation of 17-hydroxyl |

| 3α-HSD (e.g., AKR1C4) | 5β-Androstanedione | Etiocholanolone | Reduction of 3-keto group |

Interactive Data Table: Precursors in Etiocholanolone Biosynthesis

| Precursor | Immediate Product(s) in Pathway | Significance |

| Acetate | HMG-CoA | Ultimate building block for cholesterol |

| Cholesterol | Pregnenolone | Starting molecule for all steroid hormones |

| Androstenedione | 5β-Androstanedione, Testosterone | Direct androgen precursor to etiocholanolone |

| Testosterone | 5β-Dihydrotestosterone | Primary androgen precursor via 5β-reduction |

Adrenal Steroidogenesis Pathways (e.g., 11-Hydroxy-Etiocholanolone)

The adrenal glands are a primary site for the synthesis of a unique class of androgens known as 11-oxygenated C19 steroids. nih.govnih.gov A key metabolite in this pathway is 11-hydroxy-etiocholanolone. Its biosynthesis originates from androstenedione, which is converted to 11β-hydroxyandrostenedione (11OHA4) by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1). rupahealth.comresearchgate.net This enzyme is abundantly expressed in the zona fasciculata and zona reticularis of the adrenal cortex. rupahealth.com

While 11OHA4 is a major product of adrenal steroidogenesis, it is further metabolized in peripheral tissues, primarily the liver. nih.govoup.com In the liver, 11OHA4 can be converted to 11-hydroxy-etiocholanolone. rupahealth.comoup.com This process is part of a broader metabolic pathway for 11-oxygenated androgens. For instance, 11OHA4 can also be metabolized to other compounds like 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT), which are then further converted to their respective metabolites. rupahealth.comresearchgate.net The liver's role is crucial in these conversions, featuring enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), which is abundantly expressed in hepatic tissue and favors the formation of 11β-hydroxy metabolites. oup.combham.ac.uk Therefore, the formation of 11-hydroxy-etiocholanolone is a multi-step process involving both adrenal synthesis of its precursor and subsequent hepatic metabolism.

Conjugation and Clearance Mechanisms

For etiocholanolone to be efficiently removed from the body, it must undergo conjugation reactions that increase its water solubility. These phase II metabolic reactions, primarily glucuronidation and sulfation, transform the lipophilic steroid into a more hydrophilic molecule that can be readily excreted.

Glucuronidation Pathways and UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major pathway for the clearance of etiocholanolone. This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the steroid molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net These enzymes are primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues like the kidney and gastrointestinal tract. technologynetworks.com

The glucuronidation of etiocholanolone is mainly carried out by UGTs belonging to the 2A and 2B subfamilies. nih.gov Research has identified several specific UGT isoforms that are active towards etiocholanolone and other androgens. researchgate.net

| Enzyme Family | Specific Isoform(s) | Role in Etiocholanolone Glucuronidation |

| UGT2A | UGT2A1, UGT2A2 | Catalyze the glucuronidation of etiocholanolone. |

| UGT2B | UGT2B7, UGT2B15, UGT2B17 | Significantly involved in the conjugation of androgens, including etiocholanolone. UGT2B7 and UGT2B17, in particular, show high activity towards androgen glucuronidation. researchgate.net |

These enzymes exhibit regioselectivity, meaning they can target specific positions on the steroid molecule for glucuronidation. For C19 steroids like etiocholanolone, UGT2B7 primarily conjugates the 3-hydroxy group, while UGT2B15 and UGT2B17 can target other positions on different androgen metabolites. researchgate.net

Sulfation Pathways

In addition to glucuronidation, etiocholanolone can also be conjugated with a sulfate (B86663) group. This process, known as sulfation, is catalyzed by a family of enzymes called sulfotransferases (SULTs). xenotech.comyoutube.com The universal sulfate donor for these reactions is 3′-phosphoadenosine-5′-phosphosulfate (PAPS). nih.gov Sulfation, like glucuronidation, increases the water solubility of the steroid, preparing it for excretion. scispace.com

Cytosolic SULTs are responsible for the sulfation of small hydrophobic molecules, including steroids. nih.gov While several SULTs exist, SULT2A1 is known as the dehydroepiandrosterone (B1670201) (DHEA) sulfotransferase, highlighting its role in steroid metabolism. researchgate.net Although glucuronidation is generally the more predominant pathway for androgen metabolite clearance, sulfation provides an alternative and complementary route for their elimination. xenotech.com

Renal and Biliary Excretion Dynamics

Once conjugated, etiocholanolone glucuronide and etiocholanolone sulfate are transported out of the liver and eliminated from the body through renal and biliary pathways. frontiersin.orgnih.gov The increased water solubility of these conjugates prevents their reabsorption in the renal tubules, leading to their excretion in urine. nih.gov

Renal Excretion: The kidneys play a significant role in filtering these water-soluble conjugates from the blood. nih.gov This process involves not only glomerular filtration but also active transport mediated by various transporters located in the proximal tubules. Organic anion transporters (OATs) are involved in the uptake of conjugates from the blood into the kidney cells, while efflux transporters like multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) facilitate their secretion into the urine. nih.gov

Biliary Excretion: Biliary excretion is another important route for the elimination of steroid conjugates. nih.gov This pathway is particularly important for larger molecules. Efflux transporters such as MRPs and BCRP, located on the canalicular membrane of hepatocytes, actively pump the glucuronidated and sulfated steroids into the bile. frontiersin.org The bile is then released into the intestine, and the conjugates are ultimately excreted in the feces. There are distinct transport systems for sulfated and unsulfated bile acids, and it is likely that similar specificities exist for steroid conjugates, with sulfates potentially sharing secretory pathways with other organic anions like bilirubin. nih.gov The balance between renal and biliary excretion can be influenced by factors such as the type of conjugate and the expression levels of various transporters in the liver and kidneys. frontiersin.orgnih.gov

Biological Roles and Molecular Mechanisms of Etiocholanolone

Role in Erythropoiesis and Hematopoietic Regulation

Etiocholanolone (B196237), a metabolite of testosterone (B1683101), has been identified as a significant modulator of erythropoiesis, the process of red blood cell formation. Its influence extends to the fundamental stages of heme and hemoglobin synthesis and involves signaling pathways that are independent of erythropoietin, the primary hormonal regulator of this process.

Stimulation of Heme and Hemoglobin Synthesis

Research has demonstrated that certain 5β-H steroid metabolites, including etiocholanolone, are capable of stimulating the synthesis of both heme and globin, the two components of hemoglobin. Studies using cultured human marrow cells have shown that etiocholanolone can significantly increase the incorporation of iron into heme. This stimulatory effect on heme production is believed to subsequently enhance the synthesis of globin. This action is not reliant on the presence of erythropoietin, suggesting a direct effect on the hematopoietic cells. The ability of these steroids to enhance hemoglobin synthesis at very low concentrations points to a potential physiological role in the normal regulation of this process.

Induction of δ-Aminolevulinic Acid Synthetase Activity

The mechanism underlying etiocholanolone's stimulation of heme synthesis is linked to its ability to induce the activity of δ-aminolevulinic acid (ALA) synthetase. This enzyme is the rate-limiting step in the heme biosynthetic pathway. By increasing the production of ALA synthetase, etiocholanolone effectively boosts the entire process of heme formation. Studies in chick embryo liver cells have shown that etiocholanolone induces the synthesis of this enzyme at the level of transcription. This induction of ALA synthetase is a key molecular event that underpins the observed increase in heme and, consequently, hemoglobin synthesis.

Neurosteroid Activity and Neurological Modulation

Beyond its hematopoietic effects, etiocholanolone is also recognized as a neurosteroid, a class of steroids synthesized within the central nervous system that can rapidly modulate neuronal excitability. Its primary neurological effects are mediated through its interaction with GABAA receptors, which has led to research into its potential anticonvulsant properties.

Positive Allosteric Modulation of GABAA Receptors

Etiocholanolone functions as a positive allosteric modulator of GABAA receptors. These receptors are the major inhibitory neurotransmitter receptors in the brain. When activated by their primary ligand, gamma-aminobutyric acid (GABA), they allow chloride ions to enter the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. As a positive allosteric modulator, etiocholanolone binds to a site on the GABAA receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more potent inhibitory signal. This modulation of GABAergic neurotransmission is the foundation of its neurological activity.

Research on Anticonvulsant Properties and Seizure Susceptibility

The positive allosteric modulation of GABAA receptors by etiocholanolone has prompted investigations into its anticonvulsant properties. By enhancing inhibitory neurotransmission, etiocholanolone can counteract the excessive neuronal excitation that characterizes seizures. Studies in animal models have demonstrated that etiocholanolone possesses anticonvulsant effects. For instance, it has been shown to be effective in protecting against seizures induced by pentylenetetrazol. While it may be less potent than other neurosteroids, its presence as an endogenous metabolite of testosterone suggests it could play a role in modulating seizure susceptibility.

Interactive Data Table: Research Findings on Etiocholanolone's Anticonvulsant Activity

| Seizure Model | Animal Model | Outcome |

| Pentylenetetrazol (PTZ)-induced seizures | Mice | Etiocholanolone demonstrated protective effects against seizures. |

| In vitro hippocampal slice | Rat | Etiocholanolone showed activity in inhibiting epileptiform discharges, though with lower potency than other neurosteroids. |

Comparative Analysis of Enantiomeric Stereoselectivity

The biological activity of etiocholanolone is significantly influenced by its stereochemistry. The natural form of etiocholanolone and its unnatural enantiomer demonstrate distinct interactions with biological targets, a phenomenon known as stereoselectivity. This is particularly evident in their modulation of the gamma-aminobutyric acid type A (GABAA) receptor. nih.govnih.gov

Studies comparing the natural and enantiomeric forms of etiocholanolone have shown that both can enhance the currents elicited by GABA at the GABAA receptor. However, the enantiomer of etiocholanolone is a much more potent positive allosteric modulator. nih.govwikipedia.orgmedchemexpress.com For instance, at a low GABA concentration, the enantiomer can potentiate whole-cell currents by nearly 30-fold, whereas the natural form only doubles the peak response. nih.gov This suggests that the two enantiomers interact with distinct sites on the receptor. nih.govnih.gov

Further research has identified specific amino acid residues within the GABAA receptor that are crucial for the potentiating effects of etiocholanolone but not its enantiomer. Mutations at these sites abolish the potentiation by the natural form while leaving the enantiomer's effect intact. nih.gov This differential activity highlights the high degree of stereospecificity in the interaction between etiocholanolone and its molecular targets. The unnatural enantiomer of etiocholanolone has also been shown to be more potent as an anticonvulsant than the natural form. wikipedia.org

Table 1: Comparative Potency of Etiocholanolone Enantiomers at the GABAA Receptor

| Compound | Concentration | GABA Concentration | Potentiation of Whole-Cell Current |

| Etiocholanolone (Natural) | 10 µM | 0.5 µM | ~2-fold |

| ent-Etiocholanolone (Enantiomer) | 10 µM | 0.5 µM | ~30-fold |

| Data derived from studies on rat α1β2γ2L GABAA receptors transiently expressed in human embryonic kidney cells. nih.gov |

Immunomodulatory Functions and Inflammasome Activation

Etiocholanolone is a significant modulator of the innate immune system, primarily through its ability to activate the pyrin inflammasome. nih.govnih.govresearchgate.net This activation leads to a cascade of inflammatory responses, including the release of potent cytokines.

Activation of the Pyrin Inflammasome

Recent research has identified etiocholanolone as a specific activator of the pyrin inflammasome, a key component of the innate immune system that responds to pathogen- and damage-associated molecular patterns. nih.govnih.govbiorxiv.org Pyrin inflammasome activation is a two-step process, and etiocholanolone has been shown to act as a specific activator of the second step at low concentrations. nih.govresearchgate.net At higher concentrations, etiocholanolone can trigger the full and rapid activation of the pyrin inflammasome in a manner that is dependent on the B30.2 domain of the pyrin protein and is specific to humans. nih.govresearchgate.netbiorxiv.org This activation occurs without the inhibition of RhoA GTPases, which is a known trigger for pyrin inflammasome activation by some bacterial toxins. biorxiv.org This discovery provides a molecular explanation for the phenomenon of "steroid fever," a condition characterized by fever following the injection of certain steroids, which has been described since the late 1950s. nih.govnih.govresearchgate.net

Stereospecificity of Inflammasome Response and Related Catabolites

The activation of the pyrin inflammasome by etiocholanolone is highly stereospecific. nih.gov Etiocholanolone (3α-hydroxy-5β-androstan-17-one) and another steroid catabolite, pregnanolone (B1679072), which share the same stereochemistry at carbons 3 (3α) and 5 (5β) of the steroid backbone, are effective activators. nih.gov In contrast, stereoisomers of etiocholanolone, such as 3β-hydroxy-5β-androstan-17-one and androsterone (B159326) (3α-hydroxy-5α-androstan-17-one), show significantly reduced or no ability to trigger pyrin-dependent cell death, indicating a strict structural requirement for activation. nih.gov

This stereospecificity suggests that the human pyrin protein has evolved to specifically recognize these catabolites. biorxiv.org While progesterone (B1679170) and testosterone, the parent hormones of these catabolites, are inactive in this regard, modifications to the etiocholanolone or pregnanolone structures decrease the inflammasome response. biorxiv.org

Table 2: Stereospecificity of Pyrin Inflammasome Activation by Etiocholanolone Isomers

| Compound | Stereochemistry | Pyrin Inflammasome Activation |

| Etiocholanolone | 3α, 5β | Potent Activator |

| 3β-Hydroxy-5β-androstan-17-one | 3β, 5β | Ineffective |

| Androsterone | 3α, 5α | Ineffective |

| Based on the ability to trigger p.S242R-MEFV-dependent cell death. nih.gov |

Mechanisms of Inflammatory Cytokine Release (e.g., Interleukin-1 Beta)

The activation of the pyrin inflammasome by etiocholanolone culminates in the processing and release of the highly pro-inflammatory cytokine, interleukin-1 beta (IL-1β). nih.govresearchgate.net This process is initiated by the assembly of the inflammasome complex, which leads to the activation of caspase-1. nih.govfrontiersin.orgnih.gov Activated caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its mature and biologically active form. frontiersin.orgnih.govnih.gov

The release of mature IL-1β is a complex process that does not follow the classical endoplasmic reticulum-Golgi secretory pathway. nih.govnih.gov Instead, it is released through non-conventional mechanisms that can include pyroptosis, a form of programmed cell death. nih.govbohrium.com Etiocholanolone-induced pyrin inflammasome activation triggers the cleavage of Gasdermin D (GSDMD) by caspase-1. nih.gov The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell lysis (pyroptosis) and the release of mature IL-1β and other cellular contents into the extracellular space. nih.govfrontiersin.org This release of IL-1β is a critical step in initiating a local and systemic inflammatory response. nih.govresearchgate.net

Influence on Hepatic Enzyme Production and Activity

The liver is a central organ in steroid metabolism, and etiocholanolone can influence the activity of key hepatic enzymes, particularly the cytochrome P450 (CYP) family.

Modulation of Cytochrome P450 Activity

Steroids, including etiocholanolone, can act as substrates, inhibitors, or inducers of cytochrome P450 enzymes. nih.gov These enzymes are crucial for the biotransformation of a wide range of endogenous and exogenous compounds. nih.govmdpi.com The interaction of etiocholanolone with CYP enzymes can affect its own metabolism and the metabolism of other substances.

While direct studies on etiocholanolone acetate's specific modulation of CYP450 are limited, the broader context of steroid-CYP interactions is well-established. For instance, the metabolism of testosterone, the precursor of etiocholanolone, is mediated by CYP3A4, one of the most abundant CYP isoforms in the human liver. nih.gov It is plausible that etiocholanolone, as a metabolite, could also interact with this or other CYP isoforms, potentially competing with other substrates or altering enzyme expression. The expression of hepatic CYP enzymes is known to be regulated by steroid hormones, and alterations in their activity can have significant physiological consequences. nih.gov Further research is needed to fully elucidate the specific effects of etiocholanolone on the activity of various cytochrome P450 enzymes.

Other Investigated Biological Functions

Beyond its more well-documented roles, research into etiocholanolone has explored its involvement in fundamental metabolic pathways, specifically those governing the balance of steroids, lipids, and bile acids. These investigations highlight the intricate connections between different classes of endogenous molecules and their shared regulatory systems.

Steroid and Lipid Homeostasis Research

Etiocholanolone, as a prominent metabolite of androgens, has been a subject of research in the context of steroid and lipid balance. The maintenance of homeostasis in these pathways is critical for cardiovascular health, and deviations in steroid metabolism have been linked to lipid disorders.

Clinical observations have connected abnormal androgen metabolism with hypercholesterolemia. nih.gov Specifically, the urinary excretion ratio of two major androgen metabolites, androsterone and etiocholanolone (A/E ratio), has been identified as a significant biomarker. An elevated level of etiocholanolone relative to androsterone is often observed in individuals with high cholesterol. nih.gov This correlation has led to the hypothesis that the metabolic pathways of steroids and cholesterol may be causally related or dependent on the same underlying metabolic processes. nih.gov

Research has focused on leveraging this connection to identify new therapeutic agents. By developing laboratory models to screen for compounds that could favorably alter the production of androsterone versus etiocholanolone from their precursor, androst-4-ene-3,17-dione, scientists have sought to find potential antiatherosclerotic and hypolipidemic drugs. nih.gov This approach is based on the principle that substances capable of restoring a normal A/E ratio may also effectively lower serum cholesterol levels. nih.gov

Further studies have investigated the direct physical interactions of etiocholanolone with lipid structures. Research on artificial membranes composed of phospholipids (B1166683) and cholesterol has examined the effects of etiocholanolone, suggesting it can influence the properties of these lipid assemblies. nih.gov Such interactions at a molecular level may hint at a broader role for steroid metabolites in modulating the structure and function of biological membranes, which is a key aspect of lipid homeostasis.

Table 1: Research Findings on Etiocholanolone and Lipid Homeostasis

| Area of Investigation | Key Findings | Implication |

| Androgen Metabolism & Cholesterol | An increased etiocholanolone to androsterone (A/E) ratio is associated with hypercholesterolemia. nih.gov | The A/E ratio may serve as a biomarker for disordered lipid metabolism. |

| Therapeutic Screening | In vitro and in vivo models were developed to find agents that lower the A/E ratio. nih.gov | Modulating androgen metabolism is a potential strategy for developing cholesterol-lowering drugs. nih.gov |

| Molecular Interactions | Etiocholanolone has been studied for its effects on phospholipid/cholesterol artificial membranes. nih.gov | Suggests a potential for direct interaction with lipid structures, influencing membrane properties. |

Potential in Bile Acid Metabolism

The structural similarity between steroids and bile acids, both being derived from cholesterol, results in shared metabolic and regulatory pathways. Research has uncovered a potential role for etiocholanolone in the complex signaling network that governs bile acid metabolism.

A significant finding is the identification of etiocholanolone as an agonist for the Farnesoid X receptor (FXR). taylorandfrancis.com FXR is a nuclear receptor that plays a central role in maintaining bile acid homeostasis. frontiersin.org It is primarily activated by bile acids such as chenodeoxycholic acid (CDCA) and cholic acid (CA). frontiersin.orgnih.gov Upon activation, FXR initiates a negative feedback mechanism that represses the transcription of CYP7A1, the rate-limiting enzyme in the primary bile acid synthesis pathway, thereby reducing the production of new bile acids from cholesterol. nih.gov

Furthermore, the metabolic fate of etiocholanolone shares common routes with bile acid detoxification. Etiocholanolone is excreted in the urine after being conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). taylorandfrancis.comnih.gov These same Phase II metabolic reactions are employed by the body to increase the water solubility of bile acids, facilitating their elimination and reducing the toxicity of more hydrophobic species like lithocholic acid. frontiersin.org This overlap in metabolic processing underscores the close biochemical relationship between the steroid and bile acid pools.

Table 2: Investigated Roles of Etiocholanolone in Bile Acid Pathways

| Mechanism | Description | Potential Significance |

| FXR Agonism | Etiocholanolone has been demonstrated to be an agonist of the Farnesoid X receptor (FXR). taylorandfrancis.com | May influence the negative feedback regulation of bile acid synthesis from cholesterol, mimicking the action of natural bile acids. taylorandfrancis.comnih.gov |

| Shared Metabolic Pathways | Undergoes glucuronidation and sulfation for excretion. taylorandfrancis.comnih.gov | These are the same detoxification pathways used for the elimination of bile acids, highlighting a shared metabolic system. frontiersin.org |

Endogenous Levels and Dynamic Regulation of Etiocholanolone

Quantification of Endogenous Etiocholanolone (B196237) Levels in Biological Matrices

The quantification of etiocholanolone in biological samples is essential for assessing adrenal and androgen function. healthmatters.io Urine is a common matrix for measuring etiocholanolone levels, as it is a primary route of excretion for steroid metabolites. rupahealth.comhmdb.ca Gas chromatography-mass spectrometry (GC-MS) is a frequently employed analytical technique for the accurate measurement of etiocholanolone in urine. hmdb.ca

Published optimal ranges for etiocholanolone in 24-hour urine samples are typically between 1.2 to 6.1 micromol/24 hr. rupahealth.com Another source suggests an optimal range of 200 to 1000 ng/mg in urine. healthmatters.io In a study on Cushing's syndrome, urinary etiocholanolone levels were observed to be elevated in patients compared to control groups, highlighting its potential as a biomarker. healthmatters.io

Table 1: Reported Endogenous Levels of Etiocholanolone in Human Urine

| Biological Matrix | Concentration Range | Measurement Method | Reference |

|---|---|---|---|

| 24-hour Urine | 1.2 - 6.1 micromol/24 hr | Not Specified | rupahealth.com |

| Urine | 200 - 1000 ng/mg | DUTCH Test | healthmatters.io |

Temporal and Spatial Dynamics in Preclinical Models

Preclinical studies, particularly in avian species, have provided valuable insights into the dynamic changes of etiocholanolone levels during development and its distribution across different tissues.

Embryonic Development in Avian Species (e.g., Yolk Metabolism)

In avian eggs, etiocholanolone levels exhibit significant temporal dynamics during embryonic development. nih.gov The metabolism of maternally deposited testosterone (B1683101) in the yolk leads to a substantial increase in etiocholanolone concentrations within the first few days of incubation. nih.gov This conversion is initiated within 12 hours of incubation, and the resulting etiocholanolone is then further metabolized, leading to a transient peak in its levels.

Research on black-headed gull eggs has shown that etiocholanolone levels increase significantly by day 6 of incubation. nih.gov This increase is a key event in the embryonic metabolism of maternal androgens. nih.gov

Tissue-Specific Distribution and Metabolism in Animal Models (e.g., Yolk, Albumen, Brain, Liver)

The metabolism of androgens to etiocholanolone is tissue-specific. In avian eggs, the yolk is the primary site for the conversion of testosterone to etiocholanolone, with significantly less metabolic activity occurring in the albumen. pathophys.org

Table 2: Tissue-Specific Metabolism of Androgen Precursors to Etiocholanolone in Avian Embryos

| Tissue | Metabolic Activity (Conversion of Testosterone to Etiocholanolone) | Reference |

|---|---|---|

| Yolk | High | pathophys.org |

| Albumen | Low | pathophys.org |

Influences on Endogenous Etiocholanolone Concentrations

The levels of endogenous etiocholanolone are dynamically regulated by the availability of its precursors and the activity of key hormones and enzymes.

Metabolic Flux and Precursor Availability

Etiocholanolone is a downstream metabolite of androstenedione (B190577) and testosterone. rupahealth.comnih.gov Therefore, its production is directly dependent on the availability of these precursor hormones. Dehydroepiandrosterone (B1670201) (DHEA) is another important precursor, which is first converted to androstenedione. healthmatters.io The metabolic flux through the 5β-reductase pathway determines the rate of etiocholanolone synthesis from androstenedione. healthmatters.io

Hormonal and Enzymatic Regulation Studies

Luteinizing hormone (LH) is another critical hormone, primarily acting on the Leydig cells in the testes (in males) and theca cells in the ovaries (in females) to stimulate the production of testosterone, a direct precursor to etiocholanolone. pathophys.orgnih.gov The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus controls the secretion of LH from the pituitary gland, thus indirectly influencing etiocholanolone levels. pathophys.org

The key enzyme responsible for the conversion of androstenedione to etiocholanolone is 5β-reductase. healthmatters.io The activity of this enzyme is a critical determinant of etiocholanolone production.

Academic Research Methodologies and Analytical Approaches for Etiocholanolone and Its Derivatives

Sample Preparation Techniques for Steroid Isolation

Effective sample preparation is a critical prerequisite for the reliable analysis of steroids like etiocholanolone (B196237). The primary goals are to isolate the target analytes from complex biological matrices, remove interfering substances, and concentrate the sample to fall within the detection limits of the analytical instrument. arborassays.comarborassays.com

The initial step in isolating etiocholanolone from biological samples such as urine, serum, or plasma is extraction. The two most common techniques employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). austinpublishinggroup.com

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. austinpublishinggroup.com For steroid extraction, solvents like diethyl ether or ethyl acetate (B1210297) are frequently used. arborassays.com The process involves mixing the sample with the extraction solvent, allowing the phases to separate, and then collecting the organic layer containing the steroid. arborassays.com This process can be repeated to maximize recovery. arborassays.com A variation known as Salting-Out Assisted Liquid-Liquid Extraction (SALLE) can also be employed to enhance the extraction efficiency of steroids by adding a salt to the aqueous phase, which reduces the solubility of the analytes in the aqueous layer and promotes their transfer to the organic phase. mdpi.com

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to separate the analyte from the sample matrix. austinpublishinggroup.com For steroid analysis, C18 (octadecyl) bonded silica (B1680970) is a common sorbent. arborassays.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the steroid of interest with an appropriate solvent. arborassays.com SPE offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation. austinpublishinggroup.comnih.gov

| Extraction Method | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. austinpublishinggroup.com | Diethyl ether, Ethyl acetate. arborassays.com | Cost-effective, simple equipment. | Can be labor-intensive, may form emulsions, larger solvent volumes required. chromatographyonline.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. austinpublishinggroup.com | C18 (octadecyl) silica. arborassays.com | High recovery, high throughput (96-well plate format), easily automated, less solvent usage. austinpublishinggroup.comnih.gov | Higher cost of consumables (cartridges/plates). mdpi.com |

In the body, etiocholanolone is often conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility for excretion in urine. taylorandfrancis.com These conjugated forms (etiocholanolone glucuronide and etiocholanolone sulfate) are not readily analyzable by certain techniques like gas chromatography-mass spectrometry (GC-MS). Therefore, a deconjugation step is necessary to cleave these conjugate groups and liberate the free steroid. nih.gov

Enzymatic hydrolysis is the most common and preferred method for deconjugation due to its specificity and mild reaction conditions, which prevent the degradation of the steroid. nih.govescholarship.org The enzymes primarily used are:

β-Glucuronidase: This enzyme specifically cleaves the glucuronide moiety from steroid glucuronides. sigmaaldrich.com Preparations from sources like Helix pomatia (snail) or Escherichia coli are commonly used. sigmaaldrich.comendocrine-abstracts.org

Sulfatase: This enzyme is used to hydrolyze sulfate esters from steroid sulfates. bioscientifica.com Enzyme preparations from Helix pomatia often contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous deconjugation of both types of conjugates. nih.govendocrine-abstracts.org

The efficiency of enzymatic hydrolysis is dependent on several factors, including enzyme concentration, incubation time, temperature, and pH. researchgate.net Therefore, optimization of these parameters is crucial for complete and accurate quantification of the total etiocholanolone concentration. researchgate.net For instance, a study on urinary cortisol and its metabolites found that a combined use of β-glucuronidase preparations from Helix pomatia and Ampullaria at 55°C for 2 hours achieved more complete cleavage of urinary conjugates. nih.gov

Following extraction and deconjugation, derivatization is often a necessary step, particularly for analysis by GC-MS. researchgate.net Steroids like etiocholanolone contain polar functional groups (hydroxyl and keto groups) that make them non-volatile. youtube.com Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, improving their chromatographic behavior and detection sensitivity. researchgate.netyoutube.com Common derivatization reactions include silylation and acetylation. nih.govresearchgate.net

Acetylation is a specific type of derivatization that involves the reaction of the hydroxyl groups of the steroid with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a catalyst like pyridine, to form acetate esters. nih.gov In the case of etiocholanolone, this reaction yields etiocholanolone acetate. The formation of this compound increases the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis. nih.govnih.gov This derivatization has been successfully used in methods developed for measuring urinary androsterone (B159326) and etiocholanolone. nih.gov

Derivatization for Enhanced Chromatographic Resolution and Detection

Advanced Spectrometric Techniques for Quantification and Structural Characterization

Mass spectrometry-based techniques are the gold standard for the definitive identification and quantification of steroids due to their high sensitivity and specificity. ed.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful and widely used analytical tool for the measurement of etiocholanolone and other steroids in biological fluids. mdpi.comnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. mpg.de

In a typical LC-MS/MS workflow for etiocholanolone analysis, the extracted and processed sample is injected into the liquid chromatograph. The components of the sample are separated on a chromatographic column, and the eluent is introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules, separates them based on their mass-to-charge ratio (m/z), and detects them. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the accuracy of quantification. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroids, including etiocholanolone glucuronide, directly from biological samples, sometimes bypassing the need for a deconjugation step. nih.govnih.gov These methods offer high sensitivity and throughput, making them suitable for both research and clinical applications. thermofisher.com

| Parameter | Description | Importance in Etiocholanolone Analysis |

|---|---|---|

| Chromatographic Separation | Separation of analytes on an LC column prior to mass analysis. | Crucial for resolving etiocholanolone from isomeric compounds like androsterone to ensure accurate quantification. thermofisher.com |

| Ionization Source | Method used to generate ions from the analyte molecules (e.g., Electrospray Ionization - ESI). | ESI is commonly used for the analysis of steroids in both positive and negative ionization modes. thermofisher.com |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio (e.g., Triple Quadrupole). | Triple quadrupole mass spectrometers are frequently used for quantitative analysis in MRM mode due to their high sensitivity and specificity. thermofisher.com |

| Multiple Reaction Monitoring (MRM) | A specific data acquisition mode in tandem mass spectrometry for quantification. | Provides high selectivity and sensitivity for the detection of etiocholanolone by monitoring specific parent-to-fragment ion transitions. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for comprehensive steroid profiling, including the analysis of etiocholanolone. mdpi.comnih.gov This powerful method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In steroidomics, GC-MS is often considered a reference method, particularly for resolving isomeric compounds and quantifying low-abundance metabolites. mdpi.comnih.gov

The typical workflow for GC-MS analysis of steroids like etiocholanolone from biological samples, such as urine or hair, involves several key steps. Initially, the steroids, which are often present as conjugates, are extracted from the matrix. gcms.czrsc.org This is followed by enzymatic hydrolysis to cleave the conjugate moieties and a subsequent derivatization step. mdpi.comrsc.org Derivatization, commonly creating trimethylsilyl (B98337) (TMS) or pentafluorophenyldimethylsilyl–trimethylsilyl (flophemesyl–TMS) ethers, is crucial to increase the volatility and thermal stability of the steroids, making them amenable to gas chromatography. rsc.orgoup.com

Following preparation, the sample is injected into the GC system, where it is vaporized and separated based on the components' differing affinities for the stationary phase within the chromatographic column. oup.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. oup.comresearchgate.net This allows for the precise identification and quantification of etiocholanolone and other steroids present in the sample. rsc.orgoup.com For instance, in one method, the analysis of etiocholanolone as a trimethylsilyl derivative showed a characteristic fragmentogram with a mass-to-charge ratio (m/z) of 434. researchgate.net

GC-MS methods have been developed for the simultaneous determination of a wide array of steroids, including etiocholanolone, androsterone, and dehydroepiandrosterone (B1670201), in various biological matrices. rsc.orgnih.gov These comprehensive urinary steroid profiles are invaluable in clinical endocrinology for diagnosing inborn errors of steroid metabolism and other endocrine disorders by detecting characteristic shifts in the abundance of specific metabolites. mdpi.comnih.govmdpi.com

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a highly specialized analytical technique used to differentiate between endogenous and exogenous sources of steroids like etiocholanolone. researchgate.netwada-ama.org This method is particularly crucial in anti-doping analysis to confirm the misuse of synthetic versions of naturally occurring androgens. nih.govwada-ama.org The fundamental principle of GC-C-IRMS lies in the measurement of the carbon isotope ratio (¹³C/¹²C) of a target compound. researchgate.netnih.gov

Synthetic steroids, typically derived from plant sterols, possess a different ¹³C/¹²C ratio compared to steroids produced naturally within the human body. gcms.cz By precisely measuring this ratio, expressed as a delta value (δ¹³C), GC-C-IRMS can distinguish between administered and endogenous steroids. wada-ama.orgnih.gov

The analytical process involves introducing a purified sample extract into the gas chromatograph for separation of the target steroids. nih.gov The separated compounds then pass through a combustion furnace, where they are converted into carbon dioxide (CO₂) gas. umanitoba.ca This CO₂ is subsequently introduced into the isotope ratio mass spectrometer, which measures the relative abundance of the different isotopic masses (m/z 44, 45, and 46), allowing for the calculation of the δ¹³C value. umanitoba.ca

In the context of anti-doping, the δ¹³C values of testosterone (B1683101) metabolites, including androsterone and etiocholanolone, are determined. wada-ama.orgnih.gov A significant difference between the δ¹³C value of a target compound and that of an endogenous reference compound can indicate the administration of an exogenous steroid. gcms.cznih.gov For example, the administration of testosterone enanthate has been shown to cause a notable decrease in the δ¹³C values of urinary etiocholanolone and androsterone. nih.govresearchgate.net Studies have shown that even after the testosterone/epitestosterone (T/E) ratio returns to normal levels, the δ¹³C values can remain abnormally low, highlighting the sensitivity of this technique. nih.govresearchgate.net

To ensure the accuracy and reliability of GC-C-IRMS measurements, both isotopic standards and endogenous reference compounds (ERCs) are employed. gcms.czwada-ama.orgnih.gov Isotopic standards are used to calibrate the instrument and ensure that all data is consistently calibrated. gcms.cz

ERCs are steroids naturally produced by the body whose production is not affected by the administration of exogenous androgens. gcms.cznih.gov Pregnanediol is a commonly used ERC in steroid profiling. gcms.cznih.gov The δ¹³C value of the ERC provides a baseline for the individual's natural isotopic signature. gcms.cz The difference in δ¹³C values (Δδ¹³C) between the target compound (e.g., etiocholanolone) and the ERC is then calculated. nih.gov A large discrepancy in these values is indicative of steroid misuse. gcms.cz This approach, comparing the isotopic ratio of a target compound to an ERC, has been shown to provide better detection accuracy than relying on the absolute δ¹³C values alone. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of etiocholanolone and other steroids, enabling their separation from complex biological mixtures prior to detection and quantification.

Paper Chromatography and Thin Layer Chromatography in Steroid Research

Historically, paper chromatography was one of the earliest methods used for the separation of steroids. oup.com This technique involves spotting a sample onto a strip of filter paper and developing it in a solvent system, separating compounds based on their differential partitioning between the stationary paper phase and the mobile solvent phase. researchgate.netlibretexts.org

Thin-layer chromatography (TLC) evolved from paper chromatography and offers improved resolution and speed. nih.govnih.gov In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a solid support like a glass plate. analis.com.myresearchgate.net The sample is applied to the plate, which is then placed in a developing chamber with a suitable mobile phase. researchgate.net The separation of steroids is achieved based on their polarity and interaction with the stationary and mobile phases. analis.com.my TLC has been successfully used for the separation and determination of etiocholanolone, androsterone, and dehydroepiandrosterone in urine. nih.gov It remains a valuable tool for the qualitative analysis of steroids due to its simplicity, speed, and the ability to analyze multiple samples simultaneously. analis.com.myresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of steroids, including etiocholanolone and its derivatives. nih.govnih.gov It offers high resolution, speed, and sensitivity, making it a preferred method in many analytical laboratories. nih.govbasicmedicalkey.com

In HPLC, a liquid sample is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and the components of the sample are separated based on their interactions with the stationary and mobile phases. basicmedicalkey.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for steroid analysis. nih.govscispace.com

HPLC is often coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), for the identification and quantification of the separated steroids. nih.govscispace.com HPLC-MS/MS, in particular, has become an essential tool for clinical steroid analysis, offering high sensitivity, specificity, and the ability to analyze multiple steroids simultaneously. nih.govnih.gov This technique has been successfully applied to the direct measurement of androgen sulfoconjugates and glucuronides, including those of etiocholanolone, in human urine. nih.gov Furthermore, HPLC is utilized as a crucial purification step to isolate endogenous urinary steroids before analysis by GC-C-IRMS. dshs-koeln.de

In Vitro Experimental Models for Mechanistic Studies

In vitro models are indispensable for dissecting the specific cellular and molecular mechanisms of etiocholanolone and its derivatives, free from the systemic complexities of a whole organism. These experimental systems, ranging from cell cultures to tissue homogenates, provide controlled environments to study biological activities and metabolic processes.

Cell Culture Systems in Hematopoietic and Immunological Research

Cell culture systems have been instrumental in revealing the direct effects of etiocholanolone on hematopoietic and immune cells. Studies using mouse marrow cells have shown that etiocholanolone, a nonandrogenic steroid metabolite, can enhance the formation of both granulocytic and erythroid colonies in vitro. nih.gov A key finding is that etiocholanolone appears to act on cells that are not in an active state of the cell cycle, enabling them to become responsive to essential growth factors like colony-stimulating factor or erythropoietin. nih.gov This suggests a mechanism by which etiocholanolone may support hematopoiesis. nih.gov

Further research supports the role of etiocholanolone in promoting erythropoiesis, the process of red blood cell production. researchgate.net Specifically, etiocholanolone has been found to directly stimulate the formation of heme and hemoglobin in erythroid cells. illinoisstate.edu

In the context of immunology, cell culture models are crucial for understanding how steroids interact with immune cells. For instance, studies have shown that testicular macrophages can secrete pro-inflammatory cytokines like Interleukin-1 (IL-1) and tumor necrosis factor (TNF) when stimulated. nih.gov Given that etiocholanolone is known to induce fever and immunostimulation through the release of IL-1, in vitro systems using immune cells like macrophages are vital for studying these pathways. nih.govhmdb.ca Co-culture models, where different cell types are grown together, offer a more complex system to study the interactions between epithelial cells and immune cells under the influence of steroids like etiocholanolone. mdpi.comhubrecht.eu

Table 1: Summary of Etiocholanolone Effects in Hematopoietic Cell Culture Systems

| Cell Type | Experimental Observation | Mechanism of Action | Source(s) |

|---|---|---|---|

| Mouse Bone Marrow Cells | Enhanced granulocytic and erythroid colony formation. | Permits cells not in active cycle to respond to colony-stimulating factor and erythropoietin. | nih.gov |

| Erythroid Precursor Cells | Stimulation of heme and hemoglobin formation. | Direct action on erythroid cells, independent of erythropoietin. | illinoisstate.edu |

Tissue and Organ Homogenate Studies for Metabolic Pathway Elucidation

To understand how etiocholanolone is formed and further metabolized, researchers utilize tissue and organ homogenates. These preparations contain the necessary enzymes to carry out metabolic conversions in vitro. For example, studies using avian egg yolk have demonstrated that this tissue is capable of metabolizing testosterone. biologists.com In vitro assays with yolk homogenates confirmed the conversion of radiolabeled testosterone into etiocholanolone, with significant production occurring within 30 to 120 minutes. illinoisstate.edubiologists.com

Liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are a standard tool for studying drug and steroid metabolism. nih.gov The liver is a primary site of steroid metabolism, and these homogenates contain a high concentration of key enzymes. nih.gov Etiocholanolone is a known metabolite in the androstenedione (B190577) metabolism pathway. hmdb.cametabolomicsworkbench.orgmetabolomicsworkbench.org Its formation and subsequent conjugation, primarily with glucuronic acid to form etiocholanolone glucuronide, are catalyzed by enzymes like UDP-glucuronosyltransferases found in liver homogenates. hmdb.ca Similarly, homogenates from other tissues, such as the prostate, can be used to study the activity of specific enzymes like 5α-reductase, which is involved in androgen metabolism. conicet.gov.ar

Table 2: Findings from In Vitro Metabolism Studies in Tissue Homogenates

| Tissue/Homogenate | Precursor Steroid | Key Metabolite Formed | Primary Enzyme Classes Involved | Source(s) |

|---|---|---|---|---|

| Avian Egg Yolk | Testosterone | Etiocholanolone | Not specified | illinoisstate.edubiologists.com |

| Liver Microsomes | Androstenedione, Testosterone | Etiocholanolone | Reductases, Dehydrogenases | hmdb.canih.gov |

| Liver Microsomes | Etiocholanolone | Etiocholanolone glucuronide | UDP-glucuronosyltransferases (UGTs) | hmdb.ca |

| Prostate Homogenates | Testosterone | Dihydrotestosterone (B1667394) (and other metabolites) | 5α-reductase | conicet.gov.ar |

Preclinical Animal Models in Etiocholanolone Research

Preclinical animal models are essential for studying the systemic effects of etiocholanolone on development, metabolism, and behavior in a living organism. Avian and rodent models have been particularly valuable in this area of research.

Avian Models for Developmental and Metabolic Studies

Avian embryos have emerged as a significant model for investigating the role of maternal androgens and their metabolites. nih.gov In many bird species, mothers deposit androgens like testosterone and androstenedione into the egg yolk. nih.govroyalsocietypublishing.org However, research has shown that these maternal androgens are rapidly metabolized by the embryo into other compounds, including etiocholanolone. nih.govroyalsocietypublishing.orgnih.gov This has led to the hypothesis that the metabolites, rather than testosterone itself, may be responsible for some of the observed effects on offspring development. nih.govnih.gov

Metabolic studies in avian eggs, using European starling models, have characterized the timing of this conversion. biologists.comnih.gov The conversion of testosterone to etiocholanolone begins within 12 hours of incubation. biologists.comnih.gov However, this increase in etiocholanolone is transient, indicating that it is also subject to further metabolism, limiting the window of embryonic exposure. biologists.comnih.gov

Table 3: Observed Effects of Exogenous Etiocholanolone in Avian Embryonic Models

| Avian Species | Parameter Measured | Observed Effect of Etiocholanolone | Source(s) |

|---|---|---|---|

| Black-headed Gull (Larus ridibundus) | Tarsus Length | Decreased | researchgate.netnih.gov |

| Black-headed Gull (Larus ridibundus) | Brain Mass | Decreased | researchgate.netnih.gov |

| Rock Pigeon (Columba livia) | Embryonic Heart Rate | Increased (steeper increase over days 3-6) | royalsocietypublishing.org |

| European Starling (Sturnus vulgaris) | Embryo Growth Rate (early development) | No significant effect | biologists.comnih.gov |

Rodent Models for Neurobiological and Immunological Investigations

Rodent models are widely used to investigate the neurobiological and immunological actions of steroids. Etiocholanolone has been reported to have anticonvulsant activity and may act as an endogenous modulator of seizure susceptibility, highlighting a potential area for neurobiological investigation in mouse or rat models. hmdb.ca While direct studies on etiocholanolone's effect on complex behaviors are limited, research on its parent compound, testosterone, in rodent models of spatial memory provides a framework for how such investigations could be structured. researchgate.net

In immunology, the effects of etiocholanolone are more established. It is known to be a pyrogen (fever-inducing agent), an immunostimulant, and a cause of leukocytosis (increased white blood cell count). hmdb.ca The pyrogenic effect is attributed to the release of interleukin-1 (IL-1) from leukocytes. hmdb.ca These properties make rodent models of inflammation and immunity particularly relevant. For instance, the response to etiocholanolone could be studied in established models of autoimmune disease or inflammation. creative-biolabs.comnih.gov Furthermore, studies on mice with defective androgen receptors have shown alterations in T-cell maturation, suggesting that androgens and their metabolites play a role in immune function that can be explored in genetically modified rodent models. psu.edu

Table 4: Known and Potential Areas of Etiocholanolone Investigation in Rodent Models

| Area of Research | Known or Potential Effect of Etiocholanolone | Relevant Rodent Model Type | Source(s) |

|---|---|---|---|

| Neurobiology | Anticonvulsant activity; potential modulator of seizure susceptibility. | Seizure models (e.g., pentylenetetrazol-induced). | hmdb.ca |

| Immunology / Inflammation | Pyrogenic (fever-inducing), immunostimulatory, induces leukocytosis. | Models of inflammation (e.g., carrageenan-induced paw edema), autoimmune models. | hmdb.cacreative-biolabs.com |

| Immune Cell Function | Mediates effects via Interleukin-1 release. | Standard mouse/rat models for cytokine analysis; models with defective androgen action. | hmdb.capsu.edu |

| Hematopoiesis | Enhances granulocytic and erythroid colony formation. | Mouse models for studying bone marrow cell proliferation and differentiation. | nih.gov |

Reference Materials and Analytical Standards (e.g., this compound as a Calibrator)

The accurate quantification of etiocholanolone in biological samples is critical for both clinical diagnostics and research. This requires the use of high-purity reference materials and analytical standards for instrument calibration and quality control. This compound serves as a key example of such a standard.

In many analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), steroids are chemically modified through a process called derivatization to improve their volatility and thermal stability, leading to better chromatographic separation and detection. A common derivatization procedure involves converting the hydroxyl group of the steroid into an acetate ester. researchgate.netnih.gov Therefore, etiocholanolone is often converted to this compound prior to analysis. researchgate.netnih.gov

For an analytical method to be reliable, it must be calibrated using a substance of known purity and concentration. This is the role of a calibrator or analytical standard. This compound, when synthesized to a high degree of purity, can be used to create calibration curves that allow for the precise measurement of etiocholanolone levels in patient samples, such as urine. nih.gov

Certified Reference Materials (CRMs) are the highest quality standards. They are produced and certified under rigorous international guidelines, such as ISO 17034 and ISO/IEC 17025, which ensures their traceability, purity, and stability. sigmaaldrich.com The use of a certified this compound standard would provide laboratories with a convenient and cost-effective alternative to preparing and validating their own in-house working standards, ensuring consistency and accuracy in the quantification of etiocholanolone for various applications, from metabolic studies to anti-doping screens. researchgate.netnih.govsigmaaldrich.com

Future Directions and Emerging Research Avenues for Etiocholanolone Studies

Elucidation of Undefined Biological Functions and Downstream Signaling Pathways

While historically recognized for its pyrogenic (fever-inducing) properties, the full spectrum of etiocholanolone's biological functions remains an active area of investigation. wikipedia.org It is known to be an endogenous 17-ketosteroid produced from the metabolism of testosterone (B1683101). wikipedia.org Beyond its role in "steroid fever," etiocholanolone (B196237) is recognized as an inhibitory androstane (B1237026) neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor, giving it anticonvulsant effects. wikipedia.org It is also used in clinical settings to evaluate adrenal cortex and bone marrow performance. wikipedia.orghealthmatters.io

A primary focus of current research is its role as a signaling molecule that triggers sterile inflammation. The most well-defined downstream signaling pathway activated by etiocholanolone is the pyrin inflammasome cascade. nih.govnih.gov This activation leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms. nih.gov Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis. nih.gov

Investigation of Long-Term Developmental and Neurobehavioral Effects in Model Organisms

The biological activity of etiocholanolone extends to developmental processes, though its effects appear to be distinct from its parent androgens. nih.govnih.gov Research using avian model organisms has provided initial insights into its long-term developmental impact. In many bird species, mothers deposit androgens like testosterone and androstenedione (B190577) into their eggs, which can influence offspring development. nih.gov These maternal androgens are rapidly metabolized by the embryo into other compounds, including etiocholanolone. nih.govnih.gov

A study investigating the effects of etiocholanolone in black-headed gull embryos revealed that it does not simply mimic the effects of its precursors. nih.govnih.gov The key findings were:

Testosterone and androstenedione treatment increased the embryonic heart rate and decreased bill length. nih.govnih.gov

Etiocholanolone treatment did not produce these effects. Instead, it led to a decrease in tarsus length and a reduction in brain mass. nih.govnih.govbiologists.com

These results suggest that the embryonic metabolism of maternal hormones is not an inactivation pathway but rather a mechanism to diversify biological effects, with metabolites like etiocholanolone having unique and potent activities of their own. nih.govnih.gov

| Treatment Group | Observed Developmental Effect in Black-Headed Gull Embryos | Reference |

|---|---|---|

| Testosterone & Androstenedione | Increased embryonic heart rate, decreased bill length. | nih.govnih.gov |

| Etiocholanolone | Decreased tarsus length, decreased brain mass. | nih.govnih.govbiologists.com |

Future studies using mammalian model organisms are critical to understand the long-term developmental and neurobehavioral consequences of exposure to etiocholanolone, particularly during sensitive prenatal or early postnatal periods. Given its known role as a neurosteroid that modulates GABA-A receptors, research into its potential organizational effects on brain circuitry, behavior, and susceptibility to neurological disorders is warranted. wikipedia.org

Development of Novel Analytical Standards and Improved Methodologies

Accurate and reliable quantification of etiocholanolone is essential for both clinical diagnostics and fundamental research. The development of novel analytical standards and improved detection methodologies is a key area of future focus.

Currently, etiocholanolone is measured using established techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS) : A standard method for analyzing urinary steroid profiles, often used in clinical settings and for the Athlete Biological Passport in anti-doping programs. unito.it

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A robust and selective method that has been validated for the quantification of a panel of urinary steroids, including etiocholanolone. nih.gov

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) : A specialized technique used in anti-doping to differentiate between endogenous steroids and their synthetic counterparts by measuring carbon isotope ratios (¹³C/¹²C). researchgate.net

The urinary etiocholanolone/androsterone (B159326) (Et/An) ratio is a clinically useful marker for diagnosing conditions such as 5 alpha-reductase type 2 deficiency. nih.gov

Emerging research aims to improve upon these methods. For instance, multidimensional gas chromatography-time of flight mass spectrometry (GCxGC-TOF MS) offers significantly improved chromatographic separation and reliable analyte identification through exact mass measurements, which is particularly useful for complex biological samples. unibe.ch The optimization of sample preparation, including the preparation of calibration standards, is also crucial for enhancing the accuracy and linearity of quantification methods. nih.gov The continued development of high-purity analytical reference standards will be fundamental to ensuring the accuracy and comparability of results across different laboratories and platforms. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting etiocholanolone acetate in biological samples?

- Methodological Answer : Gas-liquid chromatography (GLC) with acetate derivatization is a validated approach. For example, acetate derivatives of etiocholanolone exhibit distinct retention times (e.g., 1.0 for etiocholanolone-acetate) compared to other steroids like androsterone (0.95) and dehydroepiandrosterone (1.08), enabling precise identification . Specificity can be confirmed by comparing retention times of isolated plasma-derived this compound with synthetic standards.

Q. How is this compound synthesized, and what are its key stability considerations?

- Methodological Answer : this compound (CAS 1482-78-6) is synthesized via acetylation of etiocholanolone. Stability is enhanced by storage at -20°C in solid form, with a shelf life ≥4 years. Solubility in chloroform (~10 mg/mL) allows for stock solution preparation under inert gas to prevent degradation .

Q. What role does this compound play in studying steroid metabolism?

- Methodological Answer : As a metabolite of testosterone and androstenedione, this compound serves as a marker in urinary assays (e.g., 24-hour urine Z-score analysis) to assess androgen dynamics and pathologies like male-pattern baldness or pyrogenic responses mediated by interleukin-1 .

Advanced Research Questions

Q. How can researchers address variability in this compound measurements during longitudinal metabolic studies?

- Methodological Answer : Log-transformation of concentration data normalizes variance in time-course analyses. For example, in vitro yolk conversion studies used ANOVA with time as a fixed effect to model etiocholanolone production over 120 minutes, identifying significant changes at 30-minute intervals (p < 0.01) .

Q. What experimental designs resolve contradictions in this compound's role in steroidogenic pathways?

- Methodological Answer : Comparative metabolite ratio analysis (e.g., androsterone/etiocholanolone ratios) can clarify pathway dominance. In 21-hydroxylase deficiency (21OHD), elevated androsterone-to-etiocholanolone ratios indicate preferential activation of the "backdoor" androgen synthesis pathway, validated via urinary glucuronide profiling .

Q. How do in vitro and in ovo models differ in studying this compound metabolism?

- Methodological Answer : In vitro models (e.g., yolk homogenates) show rapid testosterone-to-etiocholanolone conversion within 30 minutes (p = 0.0032), while in ovo studies reveal endogenous etiocholanolone increases by 83% after 5 days of incubation (p < 0.001). Model selection depends on whether acute enzymatic activity or developmental dynamics are under investigation .

Q. What statistical frameworks are optimal for analyzing this compound's dose-response effects?

- Methodological Answer : Dose-escalation studies (e.g., phase 1 trials) employ mixed-effects models to correlate abiraterone acetate exposure with androgen suppression. For etiocholanolone, nonlinear regression models (e.g., ED50 calculations) quantify anti-seizure efficacy (e.g., ED50 = 76.9 mg/kg against 6 Hz seizures) .

Methodological Notes

- Data Interpretation : Contradictions in metabolite ratios (e.g., Δ4 vs. Δ5 pathway dominance) require multivariate regression to account for covariates like BMI or enzyme activity .

- Experimental Reproducibility : Detailed protocols for derivative preparation (e.g., acetate vs. trimethylsilyl ethers) must be included in supplementary materials to ensure reproducibility .

- Ethical Compliance : Urinary metabolite studies involving human participants should adhere to LOINC standards (e.g., 24-hour urine Z-score protocols) to ensure regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.